N-Butylbenzene-d14

概要

説明

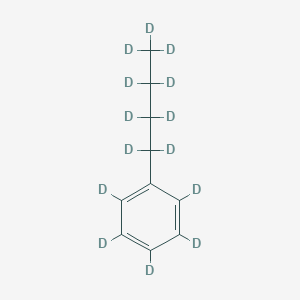

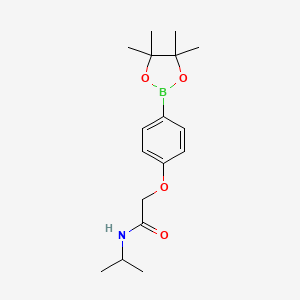

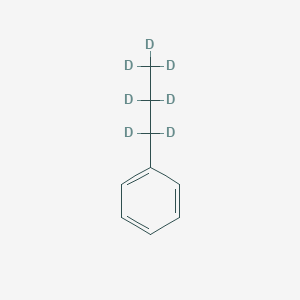

N-Butylbenzene-d14 is a deuterated derivative of butylbenzene . It is an aromatic hydrocarbon with a chemical formula of C10H14 . The CAS number of the unlabelled compound is 104-51-8 .

Synthesis Analysis

The synthesis of n-butylbenzene typically involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid . The reaction of chlorobenzene and butylmagnesium bromide was one of the first demonstrations of the Kumada coupling using nickel diphosphine catalysts .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H14 . The molecular weight of this compound is 148.31 .

Physical And Chemical Properties Analysis

This compound is a clear, colorless liquid at room temperature . It has a characteristic aromatic smell, which is common for compounds containing a benzene ring .

科学的研究の応用

Chemical Kinetic Modeling

Studies on the oxidation and pyrolysis of n-butylbenzene provide critical insights into its behavior and reactivity under various conditions. For instance, the detailed chemical kinetic modeling of n-butylbenzene oxidation at different temperatures and pressures helps in understanding its stability and the formation of various products. This modeling is crucial in fields like combustion science and materials processing, where n-butylbenzene is used as a fuel component or a precursor for material synthesis (Diévart & Dagaut, 2011); (Zhang et al., 2017).

Hyperpolarized NMR Probes

N-Butylbenzene derivatives, such as [13 C,D14 ]tert-butylbenzene, have been used as scaffold structures for designing hyperpolarized 13 C probes in NMR studies. These probes, due to their minimized spin-lattice relaxation pathways, exhibit a remarkably long 13 C T1 value and retain the hyperpolarized spin state for extended periods. This characteristic is vital in enhancing the sensitivity of NMR signals in biochemical and molecular studies (Imakura et al., 2018).

Solubilization in Gemini Surfactant Micelles

N-Butylbenzene, among other alkylbenzenes, has been studied for its solubilization properties in micelles of specific surfactants. Understanding the solubilization process and the thermodynamic parameters involved provides valuable information for the formulation of cleaning agents, drug delivery systems, and in the field of environmental remediation (Nakahara et al., 2014).

Biodegradation Studies

The potential of various microorganisms, such as the filamentous fungus Penicillium sp. CHY-2, to degrade n-butylbenzene and other hydrocarbons has been explored. Such studies are crucial for bioremediation efforts, aiming to clean up environments contaminated with hydrocarbons. The characterization of enzymes involved, like manganese peroxidase, and their activity profiles contribute significantly to the understanding and optimization of the biodegradation process (Govarthanan et al., 2017).

Safety and Hazards

N-Butylbenzene-d14 is considered hazardous. It is a flammable liquid and vapor . Exposure to this compound can have negative health effects. Inhalation or ingestion can lead to symptoms like headaches, dizziness, nausea, and in severe cases, damage to the central nervous system . Therefore, proper handling and disposal practices are crucial when working with this compound .

作用機序

Mode of Action

It is likely that the compound interacts with its targets through noncovalent interactions . More research is needed to elucidate the exact nature of these interactions and the resulting changes in the targets.

Biochemical Pathways

It is possible that the compound could affect various metabolic pathways, given its structural similarity to other organic compounds

Pharmacokinetics

It is known that the compound’s bioavailability would be influenced by these properties . More research is needed to outline the ADME properties of N-Butylbenzene-d14 and their impact on its bioavailability.

Result of Action

Given its structural similarity to other organic compounds, it is possible that this compound could have various effects at the molecular and cellular level

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action . More research is needed to understand how these and other environmental factors affect this compound.

特性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3,2D2,3D2,4D,5D,6D,7D2,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKPCBLVNKHBMX-GQMPCAPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)